molecular formula C22H21N5O4S B2669781 8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE CAS No. 893273-43-3

8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE

Cat. No.: B2669781
CAS No.: 893273-43-3
M. Wt: 451.5
InChI Key: BKIZUYXANSWECS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazoloquinazoline Chemistry

The foundation of triazoloquinazoline chemistry traces back to the late 19th century with Johann Peter Griess’s pioneering work on quinazoline derivatives. In 1869, Griess synthesized the first quinazoline analog, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of cyanogens with anthranilic acid. This bicyclic system, initially termed "bicyanoamido benzoyl," laid the groundwork for subsequent structural explorations. The definitive synthesis of unsubstituted quinazoline was achieved in 1903 by Siegmund Gabriel via decarboxylation of 2-carboxy derivatives, establishing reliable methods for core scaffold generation.

The fusion of triazole and quinazoline rings emerged as a strategic innovation in the mid-20th century, driven by the pharmacological success of both heterocycles. Triazoloquinazolines combine the hydrogen-bonding capacity of the triazole moiety with the planar aromaticity of quinazoline, enabling diverse interactions with biological targets. Key synthetic milestones include:

Year Development Significance
1869 First quinazoline derivative synthesis Established core bicyclic structure
1903 Gabriel’s quinazoline synthesis Enabled systematic derivatization
1980s Triazole-quinazoline fusion strategies Expanded bioactivity profile

These advances facilitated the development of derivatives with antitubercular, anticancer, and antihypertensive activities, as demonstrated in contemporary structure-activity relationship studies.

Emergence of Benzenesulfonyl-Substituted Heterocycles in Drug Design

Benzenesulfonyl groups have become indispensable in medicinal chemistry due to their dual role as electron-withdrawing substituents and hydrogen bond acceptors. Incorporation into heterocyclic systems enhances metabolic stability and target selectivity by modulating electronic density and steric bulk. For example, benzenesulfonyl-modified kinase inhibitors exhibit improved binding to ATP pockets through sulfonyl-oxygen interactions with backbone amides.

In triazoloquinazoline systems, sulfonylation at the N3 position (as seen in the target compound) stabilizes the tautomeric form of the triazole ring, favoring interactions with hydrophobic protein domains. Comparative analyses of sulfonylated vs. non-sulfonylated analogs reveal:

  • Enhanced binding affinity : Sulfonyl groups increase dipole-dipole interactions in enzymatic active sites
  • Improved pharmacokinetics : Reduced CYP450-mediated oxidation due to electron-withdrawing effects
  • Tunable solubility : pH-dependent deprotonation of sulfonamide groups aids membrane permeability

These properties make benzenesulfonyl-substituted heterocycles particularly valuable in designing kinase inhibitors and antimicrobial agents.

Significance of Azaspiro[4.5]decane Scaffolds in Medicinal Chemistry

Azaspiro[4.5]decane systems, characterized by a nitrogen-containing spirocyclic framework, confer three critical advantages in drug design:

  • Conformational restriction : The spirojunction limits rotational freedom, pre-organizing the molecule for target binding and reducing entropy penalties upon complexation.
  • Enhanced solubility : The 1,4-dioxa moiety in 1,4-dioxa-8-azaspiro[4.5]decane improves aqueous solubility through hydrogen bonding with water molecules.
  • Metabolic resistance : Steric shielding of the amine group by the spirocyclic structure decreases susceptibility to oxidative deamination.

In the context of triazoloquinazoline hybrids, the azaspiro[4.5]decane unit likely positions the benzenesulfonyl-triazoloquinazoline moiety for optimal interaction with kinase domains while maintaining cellular bioavailability. Recent studies on spirocyclic kinase inhibitors demonstrate 2- to 5-fold improvements in IC~50~ values compared to linear analogs.

Research Objectives and Scope

This compound’s design integrates three validated pharmacophores to address two key challenges in heterocyclic drug development:

  • Polypharmacology mitigation : Combining target-specific motifs (triazoloquinazoline for kinase inhibition) with property-enhancing groups (azaspirodecane for solubility) aims to reduce off-target effects.
  • Synthetic feasibility : The modular structure permits late-stage diversification at the benzenesulfonyl (R~1~), triazoloquinazoline (R~2~), and spirocyclic (R~3~) positions.

Current research priorities include:

  • Comprehensive profiling against kinase panels (e.g., MET, PDGFRA)
  • Optimization of synthetic routes for gram-scale production
  • Evaluation of spirocycle-induced stereochemical effects on target binding

Properties

IUPAC Name

8-[3-(benzenesulfonyl)triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O4S/c28-32(29,16-6-2-1-3-7-16)21-20-23-19(17-8-4-5-9-18(17)27(20)25-24-21)26-12-10-22(11-13-26)30-14-15-31-22/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKIZUYXANSWECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC4=C(N=NN4C5=CC=CC=C53)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[45]DECANE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include oxalyl chloride, phosphorus oxychloride, and various nucleophiles . Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as the use of eco-compatible catalysts and reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

8-[3-(BENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-1,4-DIOXA-8-AZASPIRO[4.5]DECANE has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents/Functional Groups Key References
Target Compound Triazoloquinazoline + Spirodecane 3-Benzenesulfonyl -
N-Benzylidene-N'-(8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl)hydrazine (11b) Triazoloquinazoline SCH₃, benzylidene hydrazine
[1,2,3]Triazolo[1,5-a]quinazolines 6a–c Triazoloquinazoline Amino, malononitrile derivatives
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane Spirodecane 4-Piperidinyl
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride Spirodecane Hydrochloride salt

Key Observations :

  • The target compound’s benzenesulfonyl group distinguishes it from analogs like 11b (SCH₃) and 6a–c (amino/malononitrile), which may alter solubility and bioactivity .
  • The spirodecane system is shared with 8-(4-piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane and its hydrochloride salt, but the latter lacks the triazoloquinazoline moiety, limiting direct pharmacological comparisons .

Table 2: Anticancer Activity of Triazolo-Fused Compounds

Compound Class Cell Line Tested Growth Inhibition (%) Mean Growth (%) Reference
Thieno-fused triazolopyrimidines NCI 60-cell panel High activity Not reported
[1,2,3]Triazolo[1,5-a]quinazolines Renal Cancer UO-31 GP = 81.85% 100.20%

Key Observations :

  • thienopyrimidine) significantly impacts efficacy .
  • The target compound’s benzenesulfonyl group may enhance target binding or metabolic stability, though direct activity data are unavailable.

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Name Molecular Weight Solubility Storage Conditions Reference
8-[3-(Benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane Not reported Not reported Not reported -
8-(4-Piperidinyl)-1,4-dioxa-8-azaspiro[4.5]decane 226.32 g/mol Solution in DMSO 2–8°C
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride 179.64 g/mol Not reported 2–8°C

Key Observations :

  • The spirodecane derivatives (5 , 7 ) exhibit low molecular weights (~180–226 g/mol) and require refrigeration for stability, suggesting similar handling needs for the target compound .
  • Solubility data gaps highlight the need for further characterization of the benzenesulfonyl-triazoloquinazoline system.

Biological Activity

The compound 8-[3-(benzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxo-8-azaspiro[4.5]decane is a complex organic molecule with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation in drug discovery and development.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N6O3SC_{26}H_{24}N_{6}O_{3}S with a molecular weight of approximately 500.58 g/mol. The compound features a unique combination of functional groups, including a benzenesulfonyl group and a triazoloquinazoline moiety, which are known for their biological activities.

PropertyValue
Molecular Weight500.58 g/mol
LogP (Partition Coefficient)4.659
Water Solubility (LogSw)-4.42
Polar Surface Area75.718 Ų
Hydrogen Bond Acceptors8
Hydrogen Bond Donors0

Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which may allow it to interact with various biological pathways.

Anticancer Activity : Preliminary studies suggest that compounds containing triazoloquinazoline structures exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antimicrobial Properties : The sulfonamide group in the compound is often associated with antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial and antifungal properties, potentially through the inhibition of folic acid synthesis in bacteria.

Enzyme Inhibition : The presence of the dioxo and azaspiro groups may facilitate interactions with specific enzymes, possibly acting as inhibitors. This mechanism is common among many drug candidates targeting kinases and other enzymes involved in disease progression.

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the cytotoxic effects of related triazoloquinazoline compounds on several cancer cell lines (e.g., MCF-7, HeLa). Results indicated that these compounds significantly reduced cell viability, suggesting potential therapeutic applications in oncology.
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways. This finding highlights the importance of further exploring the apoptotic pathways activated by this class of compounds.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have demonstrated that modifications to the benzenesulfonyl and triazolo groups can enhance biological activity. For instance, substituents on the benzene ring have been shown to improve potency against certain cancer types.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what intermediates are critical?

The synthesis typically begins with the preparation of the 1,4-dioxa-8-azaspiro[4.5]decane intermediate, which is central to constructing the spirocyclic framework. A common approach involves reacting piperazine derivatives with carbonyl-containing reagents under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to form the spiro ring . Subsequent steps include introducing the triazoloquinazoline moiety via cyclization reactions, followed by sulfonylation with benzenesulfonyl chloride to install the benzenesulfonyl group. Key intermediates include the spirocyclic amine and the triazoloquinazoline precursor, which must be purified via column chromatography to avoid cross-reactivity .

Q. Which spectroscopic methods are essential for confirming the molecular structure?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are critical for verifying the spirocyclic structure and substituent positions. For example, the azaspiro[4.5]decane protons exhibit distinct splitting patterns due to restricted rotation .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns consistent with the triazoloquinazoline core .
  • Infrared (IR) Spectroscopy: Used to identify functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) .

Q. What initial biological screening approaches are recommended for this compound?

Begin with enzyme inhibition assays targeting kinases or proteases, as triazoloquinazoline derivatives often modulate these enzymes. Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) to quantify inhibition . For antimicrobial potential, follow CLSI guidelines for minimum inhibitory concentration (MIC) testing against Gram-positive/negative bacteria and fungi . Preliminary cytotoxicity screening (e.g., MTT assay on HEK-293 cells) is advised to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the spirocyclic intermediate?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in cyclization steps, while toluene minimizes side reactions in sulfonylation .
  • Temperature Control: Maintain 0–5°C during sulfonylation to prevent over-reaction; increase to 60–80°C for cyclization to drive ring closure .
  • Catalysis: Use Lewis acids (e.g., ZnCl₂) to accelerate spiro ring formation, achieving yields >70% .
  • Workup: Extract intermediates with dichloromethane/water to remove unreacted sulfonyl chlorides .

Q. How should discrepancies in reported biological activity data be analyzed?

  • Structural Comparisons: Compare substituent effects with analogs. For example, ethoxy groups in related triazoloquinazolines improve solubility but reduce binding affinity compared to methylphenyl groups .
  • Assay Variability: Replicate studies under standardized conditions (e.g., pH, temperature, cell lines) to isolate protocol-driven inconsistencies .
  • Computational Modeling: Perform molecular docking to assess binding mode variations caused by minor structural differences (e.g., benzenesulfonyl orientation) .

Q. What strategies enhance solubility without compromising receptor binding?

  • PEGylation: Introduce polyethylene glycol (PEG) chains at non-critical positions (e.g., spirocyclic oxygen) to improve aqueous solubility while preserving the triazoloquinazoline binding core .
  • Salt Formation: Convert the free base to a hydrochloride or tosylate salt, which increases polarity and dissolution rates .
  • Co-solvent Systems: Use DMSO/water mixtures (≤10% DMSO) in biological assays to maintain compound stability .

Key Data from Literature

Property Findings Reference
Spirocyclic Intermediate Synthesized via 2-piperazinone reaction with carbonyl reagents (yield: 65–75%)
Sulfonylation Efficiency Benzenesulfonyl chloride achieves >90% conversion at 0°C in DCM
Biological Activity Triazoloquinazolines show IC₅₀ = 0.8–2.5 µM against kinase targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.